molecular formula C25H18N4O4 B14872363 3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B14872363
M. Wt: 438.4 g/mol
InChI Key: CSAVQURHJHASFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex organic compound that belongs to the class of pyrimido[4,5-b]quinolines. These compounds are known for their significant biological activities, including antitumor, antihistaminic, anti-inflammatory, anticancer, antimicrobial, and antimalarial properties . The unique structure of this compound, which includes both quinoline and pyrimidine moieties, makes it a valuable subject of study in pharmaceutical chemistry.

Preparation Methods

The synthesis of 3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method is the one-pot multi-component condensation reaction of dimedone, 6-amino-1,3-dimethyluracil, and aldehydes . This reaction is often carried out under solvent-free conditions at elevated temperatures (e.g., 90°C) using various catalysts such as DABCO, trityl chloride, or other organic catalysts . These methods are favored for their high yield, short reaction times, and compliance with green chemistry protocols.

Chemical Reactions Analysis

3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and reactivity. In biology and medicine, it is investigated for its potential as an antitumor, anticancer, and antimicrobial agent . Its ability to bind to DNA and act as a DNA intercalating agent makes it a promising candidate for drug development . Additionally, it has applications in the development of new pharmaceuticals and as a tool for studying biological processes at the molecular level.

Mechanism of Action

The mechanism of action of 3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with molecular targets such as DNA and enzymes. It can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication of cancer cells . Additionally, it may inhibit specific enzymes involved in cell signaling pathways, leading to the suppression of tumor growth and proliferation .

Properties

Molecular Formula

C25H18N4O4

Molecular Weight

438.4 g/mol

IUPAC Name

3-benzyl-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione

InChI

InChI=1S/C25H18N4O4/c1-27-20-13-6-5-12-19(20)22(30)21-24(27)26-23(17-10-7-11-18(14-17)29(32)33)28(25(21)31)15-16-8-3-2-4-9-16/h2-14H,15H2,1H3

InChI Key

CSAVQURHJHASFU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.